4-(6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine
Description
This compound features a pyridazine core substituted with a morpholine ring at position 3 and a piperazine group at position 5. The piperazine is further functionalized with a 5-(trifluoromethyl)pyridin-2-yl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridazine core may influence electronic properties and binding interactions.
Properties
IUPAC Name |
4-[6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazin-3-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O/c19-18(20,21)14-1-2-15(22-13-14)25-5-7-26(8-6-25)16-3-4-17(24-23-16)27-9-11-28-12-10-27/h1-4,13H,5-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLCCVGEZCEPLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound's mechanism of action varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and metabolic stability, while the morpholine moiety contributes to its solubility and pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Notes:
- Core Heterocycles: The target compound’s pyridazine core (two adjacent nitrogen atoms) contrasts with pyridine (one nitrogen) or pyrimidine (two non-adjacent nitrogens) in analogs. Pyridazine’s reduced basicity may alter solubility and binding compared to pyridine-based compounds .
- Substituent Effects: The 5-(trifluoromethyl)pyridinyl group in the target compound differs from nitro (), sulfonyl (), and chloro-trifluoromethylbenzoyl () groups. Trifluoromethyl enhances lipophilicity, while sulfonyl groups may improve hydrogen bonding .
- Molecular Weight: The target compound’s estimated weight (~450–500) aligns with kinase inhibitors (e.g., ) but is higher than antimalarial pyrimidines () .
Biological Activity
The compound 4-(6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine is an intricate organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 333.31 g/mol. The IUPAC name reflects its complex structure, which includes a morpholine ring and multiple heterocyclic components.
| Property | Value |
|---|---|
| Molecular Formula | C16H18F3N5 |
| Molecular Weight | 333.31 g/mol |
| IUPAC Name | This compound |
| InChI Key | ULEMUCHUJCBHHL-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various receptors and enzymes. The trifluoromethyl group enhances the lipophilicity and stability of the compound, which facilitates better binding to these targets, potentially modulating their activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures show promise as anti-tubercular agents. For example, a related compound demonstrated significant activity against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 40.32 μM .
- Cytotoxicity Studies : In vitro cytotoxicity assessments on human embryonic kidney cells (HEK-293) revealed that certain derivatives were non-toxic, indicating a favorable safety profile for further development .
- Kinase Inhibition : The compound's design suggests potential activity as a kinase inhibitor, which could be beneficial in treating various cancers and other diseases where kinase signaling is disrupted .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Trifluoromethyl Group : This moiety is known to enhance metabolic stability and lipophilicity, contributing to improved bioavailability.
- Piperazine Ring : The presence of the piperazine ring is essential for receptor binding affinity and selectivity.
Case Studies
Several studies have explored the biological implications of compounds structurally related to This compound :
- Anti-Tubercular Agents : A study synthesized various derivatives and evaluated their efficacy against Mycobacterium tuberculosis, showing promising results for several compounds .
- Kinase Inhibitors : Research on small molecule kinase inhibitors has highlighted the importance of structural features similar to those in our compound, revealing potential pathways for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
